![molecular formula C16H13N3O3 B2711108 N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1219914-97-2](/img/structure/B2711108.png)
N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a compound that contains an indazole moiety . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications
Anti-Inflammatory Agents
Indazole derivatives have been found to possess anti-inflammatory properties . For instance, 2,3-disubstituted tetrahydro-2H-indazoles have shown promising results in in vivo anti-inflammatory potential in different experimental models .
Antimicrobial Activity
Indazole compounds have also been reported to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Anti-HIV Agents
Indazole derivatives have shown potential as anti-HIV agents . This suggests that they could be used in the development of drugs for the treatment of HIV.
Anticancer Agents
Indazole compounds have been found to exhibit anticancer properties . For example, the compound N-[5-(1,1-dioxo-1λ6-isothiazolidin-2-yl)-3a,7a-dihydro-1H-indazol-3-yl]-2-naphthalen-2-yl-acetamide was found to be an effective CDK inhibitor .
Hypoglycemic Agents
Indazole derivatives have shown potential as hypoglycemic agents . This suggests that they could be used in the development of drugs for the treatment of diabetes.
Antiprotozoal Agents
Indazole compounds have also been reported to exhibit antiprotozoal activity . This makes them potential candidates for the development of new antiprotozoal drugs.
Antihypertensive Agents
Indazole derivatives have shown potential as antihypertensive agents . This suggests that they could be used in the development of drugs for the treatment of hypertension.
Antifungal Activity
In particular, the compound N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamide exhibited high antifungal activity against Pythium aphanidermatum and Rhizoctonia solani .
Mechanism of Action
Target of Action
Compounds containing indazole moieties have been found to bind with high affinity to multiple receptors . They have shown a broad range of biological activities, suggesting that they interact with a variety of cellular targets .
Mode of Action
Indazole derivatives have been reported to show a wide range of biological activities, indicating that they interact with their targets in various ways .
Biochemical Pathways
Indazole derivatives have been reported to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indazole derivatives have been reported to possess various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
N-(1H-indazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-16(15-9-21-13-3-1-2-4-14(13)22-15)18-11-6-5-10-8-17-19-12(10)7-11/h1-8,15H,9H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJQHRVZVIWTHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.